An In-depth Technical Guide to the Chemical Properties and Structure of Ranolazine-d3
An In-depth Technical Guide to the Chemical Properties and Structure of Ranolazine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Ranolazine-d3. Ranolazine-d3 is the deuterium-labeled version of Ranolazine, an anti-anginal agent.[1] Stable isotope-labeled compounds like Ranolazine-d3 are crucial tools in drug development, particularly as internal standards for quantitative analysis in pharmacokinetic studies.[1]
Core Chemical Properties
Ranolazine-d3 is a white solid.[2] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for researchers.
| Property | Value | Source |
| CAS Number | 1054624-77-9 | [1][2][3] |
| Molecular Formula | C₂₄H₃₀D₃N₃O₄ | [2][3] |
| Molecular Weight | 430.56 g/mol | [2][3] |
| Appearance | White Solid | [2] |
| Melting Point | 113-116°C | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol.[2] | |
| Storage Temperature | -20°C | [2] |
Chemical Structure and Isotopic Labeling
Ranolazine-d3 is structurally identical to Ranolazine, with the exception of three deuterium atoms replacing three hydrogen atoms on the methoxy group. The systematic IUPAC name for Ranolazine-d3 is N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxy-d3-phenoxy)propyl]-1-piperazineacetamide.[2] This specific labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering the molecule's chemical behavior.
Caption: 2D chemical structure of Ranolazine-d3.
Experimental Protocols
General Synthesis Pathway
The synthesis of Ranolazine (and by analogy, Ranolazine-d3) can be achieved through a multi-step process. A common method involves the condensation of key intermediates. The synthesis of Ranolazine-d3 would require the use of a deuterated starting material, such as guaiacol-d3.
A generalized synthetic scheme is as follows:
-
Formation of the Piperazine Acetamide Intermediate: 2,6-Dimethylaniline is reacted with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide.[4] This intermediate is then condensed with piperazine to yield N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide.[4]
-
Formation of the Epoxide Intermediate: Guaiacol (or for the deuterated version, guaiacol-d3) is reacted with epichlorohydrin to produce 1-(2-methoxyphenoxy)-2,3-epoxypropane.[4]
-
Final Condensation: The piperazine acetamide intermediate is reacted with the epoxide intermediate in a suitable solvent mixture (e.g., methanol and toluene) to yield Ranolazine.[4] The product is then purified, often via column chromatography, and can be converted to a salt form if desired.[4]
Caption: Generalized synthesis pathway for Ranolazine-d3.
Analytical Methodologies
A variety of analytical methods are employed for the characterization and quantification of Ranolazine and its isotopologues. These methods are essential for quality control, formulation analysis, and pharmacokinetic studies.[5][6]
Commonly Used Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation, identification, and quantification of Ranolazine in bulk drug substances and pharmaceutical formulations.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the quantification of Ranolazine in biological matrices such as plasma or serum, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[5][7] In these assays, Ranolazine-d3 serves as an ideal internal standard.
-
UV-Spectrophotometry: A simpler, more accessible method for the determination of Ranolazine in bulk and pharmaceutical dosage forms involves UV spectrophotometry, with a maximum absorbance typically observed around 272 nm in an appropriate buffer.[8]
General Analytical Workflow (LC-MS/MS):
-
Sample Preparation: A known amount of biological sample (e.g., plasma) is spiked with a precise concentration of Ranolazine-d3 as an internal standard. Proteins are typically precipitated using an organic solvent (e.g., acetonitrile). The sample is then centrifuged, and the supernatant is collected.
-
Chromatographic Separation: The extract is injected into an HPLC system, where Ranolazine and Ranolazine-d3 are separated from other matrix components on a suitable column (e.g., a C18 reversed-phase column).
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both Ranolazine and Ranolazine-d3 (Multiple Reaction Monitoring - MRM).
-
Quantification: The peak area ratio of the analyte (Ranolazine) to the internal standard (Ranolazine-d3) is calculated. This ratio is then used to determine the concentration of Ranolazine in the original sample by comparing it to a standard curve prepared with known concentrations of the drug.
Caption: General workflow for quantification using LC-MS/MS.
Mechanism of Action
Ranolazine exerts its anti-anginal effects primarily by inhibiting the late phase of the inward sodium current (I-Na) in cardiomyocytes.[1] By reducing this late current, Ranolazine helps to prevent the sodium-induced calcium overload that is a hallmark of myocardial ischemia.[5] This action reduces diastolic wall tension and improves coronary blood flow without significantly affecting heart rate or blood pressure.[1][9] Ranolazine is also known to be a partial inhibitor of fatty acid oxidation.[1]
Caption: Simplified signaling pathway for Ranolazine's mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. oldweb.dibru.ac.in [oldweb.dibru.ac.in]
- 6. ajpaonline.com [ajpaonline.com]
- 7. A Review of Analytical Methods for Ranolazine [ijaresm.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. medchemexpress.com [medchemexpress.com]
